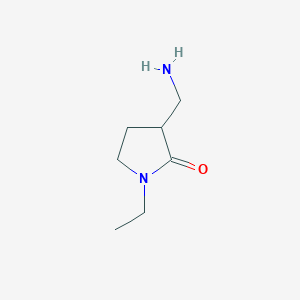

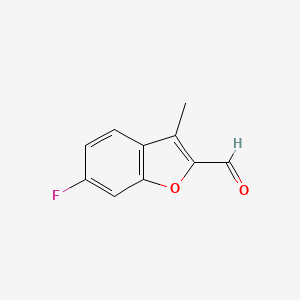

3-(Aminomethyl)-1-ethylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, etc .Scientific Research Applications

Synthesis and Characterization

- N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants were synthesized by aminomethylation, revealing potential antioxidant activity and effects on blood coagulation parameters (Hakobyan et al., 2020).

- An efficient HPLC method with pre-column derivatization was developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, essential for pharmaceutical applications (Wang et al., 2015).

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines showcases their significance as bifunctional building blocks in fluorinated pharmaceuticals (Verniest et al., 2010).

Catalysis and Reaction Mechanisms

- A study on Mn(II) complexes with different nuclearities, including 2-formyl-4-methyl-6-N-ethylpyrrolidine-iminomethyl-phenol (HL2), revealed their catecholase-like activity, contributing to a better understanding of enzyme mimetics and catalysis (Chakraborty et al., 2016).

- The Manganese-catalyzed aminomethylation of aromatic compounds with methanol, demonstrates a sustainable and efficient method for C-C and C-N bond formations, crucial in organic synthesis and material science (Mastalir et al., 2017).

Applications in Drug Synthesis and Biomedical Research

- A microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones indicates the potential of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives in pharmaceuticals (Azmy et al., 2018).

- The synthesis of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and their antifungal activities highlight the relevance in developing new pharmaceutical agents (Cvetković et al., 2019).

Advanced Material Development

- Luminescent aminoclay grafted with lanthanide complexes synthesized via a Michael-like addition reaction has implications in light harvesting and gas sensing applications, indicating the versatility of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives in material science (Li et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(aminomethyl)-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-4-3-6(5-8)7(9)10/h6H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSMMXCAVPLHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1-ethylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)